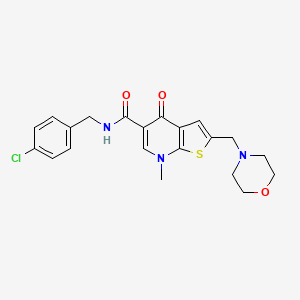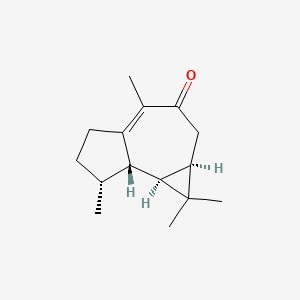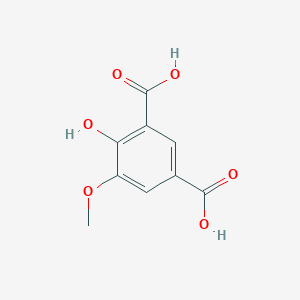
5-Carboxyvanillinsäure
Übersicht
Beschreibung
5-Carboxyvanillic acid is a compound of interest in various fields of chemical research due to its potential applications in synthesis, pharmacology, and material science. The compound's structure, characterized by a carboxylic acid group attached to a vanillic backbone, makes it a versatile precursor for the synthesis of a wide range of chemical products.
Synthesis Analysis
Research on the synthesis of carboxylic acid derivatives often involves innovative methods to introduce carboxylic functionalities into complex molecules. While specific synthesis routes for 5-Carboxyvanillic acid itself are not directly highlighted, methods such as the Biginelli reaction have been adapted for the synthesis of related carboxylic acids and derivatives, demonstrating the diverse approaches available for constructing similar molecular frameworks (Kappe et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Carboxyvanillic acid, such as 5-Methoxyindole-2-carboxylic acid, has been determined through methods like X-ray diffraction analysis. These studies reveal the intricacies of hydrogen bonding and molecular orientation, crucial for understanding the physical and chemical properties of these compounds (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
Carboxylic acids, including derivatives similar to 5-Carboxyvanillic acid, participate in a variety of chemical reactions. For instance, the addition of carboxylic acids to terminal alkynes catalyzed by transition-metal complexes can afford anti-Markovnikov adducts, highlighting the chemical reactivity and potential transformations of these compounds (Hua & Tian, 2004).
Physical Properties Analysis
The physical properties of carboxylic acid derivatives are significantly influenced by their molecular structure. Vibrational spectroscopic studies, such as those on 5-Methoxyindole-2-carboxylic acid and its metal complexes, provide insights into the compound's bond strengths, molecular geometry, and interactions with light, offering a deeper understanding of its physical characteristics (Morzyk-Ociepa, 2009).
Chemical Properties Analysis
The chemical properties of 5-Carboxyvanillic acid-like molecules, such as reactivity and stability, can be explored through various analytical and synthetic methods. Studies on related compounds, such as the enzymatic synthesis of L-pyrroline-5-carboxylic acid, highlight the potential for bio-catalyzed reactions and the exploration of the compound's chemical behavior in biological contexts (Smith et al., 1977).
Wissenschaftliche Forschungsanwendungen
Biologische Synthese von Vanillin
5-Carboxyvanillinsäure spielt eine entscheidende Rolle bei der biologischen Synthese von Vanillin {svg_1}. Es ist ein Vorläufer in dem Syntheseprozess, der ein breites Spektrum an Methoden umfasst, darunter enzymatische, mikrobielle und immobilisierte Systeme {svg_2}. Die Umwandlung von this compound durch diese verschiedenen Prozesse macht es zu einer unschätzbaren Ressource für Forscher und Enthusiasten gleichermaßen {svg_3}.
Anwendungen in der Lebensmittelindustrie
Die Umwandlung von this compound in Vanillin hat erhebliche Auswirkungen auf die Lebensmittelindustrie {svg_4}. Vanillin, das aus this compound gewonnen wird, findet breite Anwendung in der Lebensmittelkonservierung und Lebensmittelverpackung {svg_5}. Die bemerkenswerten konservierenden Eigenschaften von Vanillin vermitteln ein tiefes Verständnis seiner entscheidenden Rolle in der kulinarischen und lebensmittelwissenschaftlichen Branche {svg_6}.
Aromastoff
Vanillin, das aus this compound synthetisiert wird, ist eine hoch geschätzte Geschmacksverbindung {svg_7}. Es hat breite Anerkennung für seine natürlichen und aromatischen Eigenschaften erlangt, was ein erhebliches Interesse in der wissenschaftlichen Gemeinschaft geweckt hat {svg_8}. Es ist ein wichtiger Bestandteil der Lebensmittel-, Getränke- und Duftstoffbranche, bekannt für seinen einzigartigen Vanilleduft und -geschmack, der mit Vanilleschoten in Verbindung gebracht wird {svg_9}.
Biologische Eigenschaften
Vanillin, das aus this compound gewonnen wird, besitzt mehrere biologische Eigenschaften {svg_10}. Es dient als Antioxidans, entzündungshemmendes Mittel und antimikrobielles Mittel {svg_11}. Diese Eigenschaften machen es zu einer bedeutenden Verbindung in verschiedenen Forschungsbereichen {svg_12}.
Zellkulturstudien
This compound wurde in Zellkulturstudien eingesetzt {svg_13}. So wurde beispielsweise in einer Forschungsstudie die Anhäufung von Vanillearomen, insbesondere Vanillin, Vanillinsäure und Ferulasäure, in sowohl suspendierten als auch immobilisierten Zellkulturen von Capsicum frutescens untersucht {svg_14}.
Chemische Synthese
This compound wird auch in der chemischen Synthese verwendet {svg_15}. So kann es sauber zu this compound oxidiert werden {svg_16}. Diese Anwendung ist insbesondere im Bereich der organischen Chemie relevant {svg_17}.
Wirkmechanismus
Target of Action
5-Carboxyvanillic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids The primary targets of 5-Carboxyvanillic acid are not explicitly mentioned in the available literature
Mode of Action
It is known that the hydroxyl group on the 5th carbon atom of this molecule reacts with a proton, which results in an addition reaction mechanism . More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
5-Carboxyvanillic acid is involved in the degradation and conversion of lignin, a complex organic polymer present in the cell walls of many plants . It is produced through various metabolic pathways involving the breakdown of ferulic acid to vanillic acid . The compound then undergoes demethylation to form protocatechuic acid . This process involves oxidative ring breakage and the utilization of catechol dioxygenase enzymes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Carboxyvanillic acid plays a significant role in biochemical reactions, particularly in the degradation of lignin-derived compounds. It interacts with enzymes such as 5-carboxyvanillic acid decarboxylase, which catalyzes its decarboxylation to produce vanillic acid . Additionally, it is involved in the microbial metabolism of aromatic compounds, where it acts as a substrate for various oxidative enzymes .
Cellular Effects
5-Carboxyvanillic acid influences several cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress response and metabolic pathways . Moreover, it impacts cellular metabolism by participating in the breakdown of complex organic molecules, thereby influencing energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Carboxyvanillic acid exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for decarboxylase enzymes, leading to the production of vanillic acid . This interaction involves the binding of 5-Carboxyvanillic acid to the active site of the enzyme, followed by a decarboxylation reaction. Additionally, it can inhibit or activate other enzymes involved in aromatic compound metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxyvanillic acid can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-Carboxyvanillic acid can have sustained effects on cellular function, particularly in microbial cultures where it serves as a carbon source .
Dosage Effects in Animal Models
The effects of 5-Carboxyvanillic acid vary with different dosages in animal models. At low doses, it can be metabolized efficiently without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of 5-Carboxyvanillic acid is required to elicit a measurable biological response .
Metabolic Pathways
5-Carboxyvanillic acid is involved in several metabolic pathways, including the degradation of lignin-derived compounds. It interacts with enzymes such as decarboxylases and oxidases, which facilitate its conversion to vanillic acid and other metabolites . These pathways are crucial for the microbial breakdown of complex organic molecules and play a role in carbon cycling in the environment .
Transport and Distribution
Within cells, 5-Carboxyvanillic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5-Carboxyvanillic acid within tissues can influence its biological activity and its role in metabolic processes .
Subcellular Localization
5-Carboxyvanillic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins in these compartments . Post-translational modifications and targeting signals can direct 5-Carboxyvanillic acid to specific organelles, where it participates in metabolic reactions .
Eigenschaften
IUPAC Name |
4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSJYQPZIQJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175607 | |
| Record name | 5-Carboxyvanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2134-91-0 | |
| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxyvanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxyvanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-5-methoxyisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?
A1: 5-Carboxyvanillic acid (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].
Q2: How is 5CVA further metabolized in bacterial systems?
A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme 5-carboxyvanillic acid decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].
Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?
A3: Yes, several enzymes play crucial roles in 5CVA metabolism:
- LigW and LigW2: These are 5-carboxyvanillic acid decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].
- LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].
Q4: Can you elaborate on the structural characteristics of 5-carboxyvanillic acid?
A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.
Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?
A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].
Q6: What is the environmental significance of 5CVA?
A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].
Q7: Has 5CVA been found in natural sources other than decaying plant material?
A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].
Q8: How is 5CVA detected and quantified in research settings?
A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].
Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?
A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



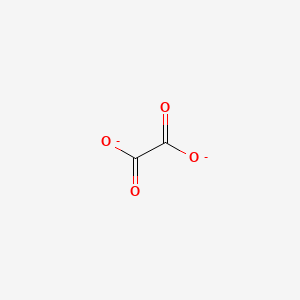
![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)
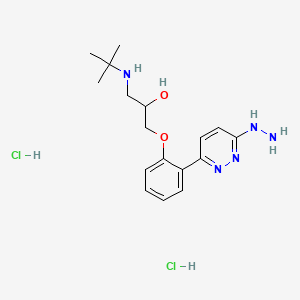

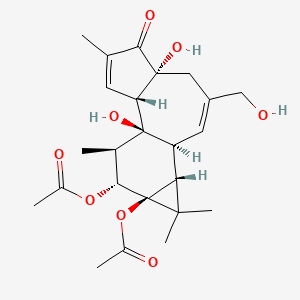

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)
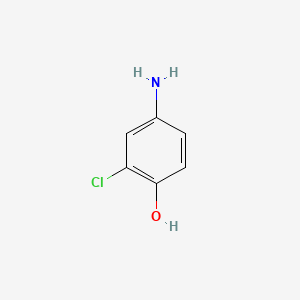
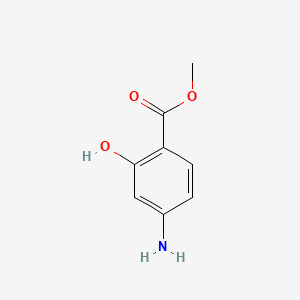
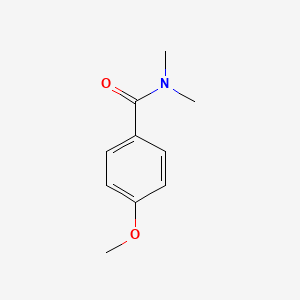

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
